2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
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Description
This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The yield of the synthesis process was reported to be 62% .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system .Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
Related compounds have shown to affect the life cycle of parasites such asLeishmania and Plasmodium , suggesting that this compound might also interfere with similar biochemical pathways.
Pharmacokinetics
Related compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities . For instance, some pyrazole derivatives have shown superior antipromastigote activity and significant inhibition effects against Plasmodium berghei .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by various factors, including the presence of certain atoms .
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-13-6-8-15(9-7-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPSBCNRWOQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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